molecular formula C14H10N2O2 B11873244 6-Amino-3-(4-pyridyl)coumarin CAS No. 3390-71-4

6-Amino-3-(4-pyridyl)coumarin

Cat. No.: B11873244
CAS No.: 3390-71-4
M. Wt: 238.24 g/mol
InChI Key: ZCWDGFDHXZDMQC-UHFFFAOYSA-N
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Description

6-Amino-3-(4-pyridyl)coumarin is a heterocyclic compound that belongs to the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, biology, and chemistry. The unique structure of this compound, which includes an amino group and a pyridyl group attached to the coumarin core, makes it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-pyridyl)coumarin typically involves the condensation of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-(4-pyridyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridyl group can be reduced to form piperidine derivatives.

    Substitution: The hydrogen atoms on the coumarin ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed:

Scientific Research Applications

6-Amino-3-(4-pyridyl)coumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-pyridyl)coumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    3-Aminocoumarin: Similar structure but lacks the pyridyl group, making it less versatile in certain applications.

    4-Aminocoumarin: Similar structure but with the amino group at a different position, affecting its reactivity and biological activity.

    6-Hydroxy-3-(4-pyridyl)coumarin: Similar structure but with a hydroxyl group instead of an amino group, altering its chemical properties and applications.

Uniqueness: 6-Amino-3-(4-pyridyl)coumarin stands out due to the presence of both the amino and pyridyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications .

Properties

CAS No.

3390-71-4

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-3-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C14H10N2O2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H,15H2

InChI Key

ZCWDGFDHXZDMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(C(=O)O2)C3=CC=NC=C3

Origin of Product

United States

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